1H-Indole, 2-bromo-5-methyl-
Overview
Description
1H-Indole, 2-bromo-5-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole, 2-bromo-5-methyl- typically involves the bromination of 5-methylindole. One common method is the reaction of 5-methylindole with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 2-position.
Industrial production methods for indole derivatives, including 1H-Indole, 2-bromo-5-methyl-, often involve multi-step synthetic routes. These methods may include the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Indole, 2-bromo-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2-carboxylic acids or reduction to form indole-2-methyl derivatives.
Cycloaddition Reactions: Indole derivatives, including 1H-Indole, 2-bromo-5-methyl-, can participate in cycloaddition reactions to form complex polycyclic structures.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole, 2-bromo-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as precursors for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-bromo-5-methyl- involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways . The exact mechanism depends on the specific derivative and its target. For example, some indole derivatives act as inhibitors of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
1H-Indole, 2-bromo-5-methyl- can be compared with other similar compounds such as:
5-Bromo-2-methyl-1H-indole: Similar in structure but with bromine at the 5-position instead of the 2-position.
1H-Indole, 5-bromo-: Another brominated indole derivative with potential biological activity.
The uniqueness of 1H-Indole, 2-bromo-5-methyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-bromo-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPMNWBPFOBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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